4-Formyl-2-hydroxybenzoic acid
Overview
Description
4-Formyl-2-hydroxybenzoic acid, also known as 4-formylsalicylic acid, is an organic compound with the molecular formula C8H6O4. It is a derivative of salicylic acid, characterized by the presence of a formyl group (-CHO) at the fourth position and a hydroxyl group (-OH) at the second position on the benzene ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of 4-Formyl-2-hydroxybenzoic acid are enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions, particularly in the metabolism of aromatic compounds .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby influencing their activity .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized from salicylic acid and can further form hetero-binuclear complexes with transition metal ions and lanthanide ions . It is also involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzymes. For instance, its interaction with p-hydroxybenzoate hydroxylase can influence the metabolism of aromatic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound exhibits aggregation-induced emission in aqueous solvents . Additionally, the compound’s action can be influenced by the presence of other chemical entities in its environment, such as transition metal ions and lanthanide ions .
Biochemical Analysis
Biochemical Properties
4-Formyl-2-hydroxybenzoic acid plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound has been observed to interact with proteins involved in bacterial cell wall synthesis, contributing to its antibiotic properties . These interactions are primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines, thereby modulating the immune response . In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . Furthermore, this compound influences cell signaling pathways by inhibiting key enzymes, which can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, it can inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, this compound can interact with bacterial enzymes involved in cell wall synthesis, leading to the inhibition of peptidoglycan cross-linking and subsequent bacterial cell death . These interactions are facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained anti-inflammatory and antibiotic effects, although its efficacy may decrease as it degrades . In vitro studies have demonstrated that the compound can maintain its activity for several days, while in vivo studies suggest that its effects can last for several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation and bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxicity, leading to liver and kidney damage in animal models . Threshold effects have been observed, where doses above a certain level result in a rapid increase in adverse effects . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism is primarily mediated by oxidation and conjugation reactions, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is influenced by its ability to form non-covalent interactions with cellular components, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-2-hydroxybenzoic acid typically involves the selective oxidation of 4-hydroxybenzaldehyde. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) can facilitate the selective oxidation of precursor compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxyl group, forming 2,4-dihydroxybenzoic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed:
- 2,4-Dihydroxybenzoic acid (oxidation)
- 4-Hydroxymethyl-2-hydroxybenzoic acid (reduction)
- Various substituted derivatives (substitution reactions) .
Scientific Research Applications
4-Formyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Research explores its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals
Comparison with Similar Compounds
Salicylic Acid: Lacks the formyl group, primarily used as an anti-inflammatory agent.
4-Hydroxybenzoic Acid: Lacks the formyl group, used in the synthesis of parabens and other esters.
2,4-Dihydroxybenzoic Acid: Contains an additional hydroxyl group, used in various chemical syntheses
Uniqueness: 4-Formyl-2-hydroxybenzoic acid is unique due to the presence of both a formyl and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4-formyl-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSSYLDZHAPSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349660 | |
Record name | 4-Formyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51572-88-4 | |
Record name | 4-Formyl-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51572-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formyl-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4-formyl-2-hydroxybenzoic acid into chitosan affect its ability to remove heavy metals from water?
A1: The research paper describes the synthesis of a novel chitosan derivative by reacting chitosan with this compound, resulting in the formation of an imine bond []. This modification significantly alters the solubility profile of chitosan and its interaction with heavy metal ions. The resulting imine-chitosan derivative demonstrated a pH-dependent heavy metal removal capability. It exhibited high removal percentages for Pb(II) and Hg(II) at basic pH values (8-10) but low removal percentages at pH values below 5 []. This suggests that the presence of the carboxyl and hydroxyl groups, introduced by the this compound, plays a crucial role in metal ion chelation, likely through electrostatic interactions and complexation, particularly under alkaline conditions where these groups are deprotonated and possess a negative charge.
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